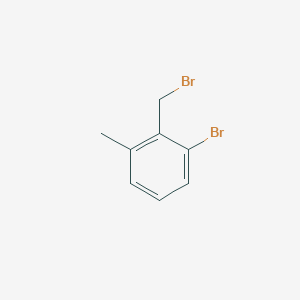

1-Bromo-2-(bromomethyl)-3-methylbenzene

Description

1-Bromo-2-(bromomethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a methyl group is substituted at the 3 position. This compound is also known as 3-methyl-1,2-dibromobenzene. It is a colorless to pale yellow liquid at room temperature and is used in various chemical synthesis processes.

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNHZINTTYTGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75366-10-8 | |

| Record name | 1-bromo-2-(bromomethyl)-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbenzene can be achieved through several methods:

Bromination of 3-methylbenzyl chloride: This method involves the bromination of 3-methylbenzyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Direct bromination of 3-methylbenzene: Another method involves the direct bromination of 3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide. This reaction is usually conducted at low temperatures to control the regioselectivity and prevent over-bromination.

Industrial production methods often involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-methylbenzene undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reacting with sodium hydroxide can yield 3-methyl-2-hydroxybenzyl bromide.

Elimination reactions: The compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of 3-methylstyrene.

Oxidation reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-Bromo-2-(bromomethyl)-3-methylbenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its bromine substituents allow for various nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can undergo transformations to yield other functionalized aromatic compounds.

Reactivity Comparison Table

| Compound | Reactivity | Applications |

|---|---|---|

| 1-Bromo-2-(bromomethyl)-3-methylbenzene | High reactivity due to multiple bromine sites | Synthesis of pharmaceuticals, agrochemicals |

| 1-Bromo-3-methylbenzene | Moderate reactivity | Limited applications in organic synthesis |

| 1-Bromo-4-(bromomethyl)-2-methylbenzene | Similar but with different substitution patterns | Varies based on reactivity |

Biological Applications

Antimicrobial Activity

Research indicates that 1-Bromo-2-(bromomethyl)-3-methylbenzene exhibits broad-spectrum antimicrobial properties. It has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even certain parasites like Leishmania. This makes it a candidate for further investigation in medicinal chemistry.

Mechanism of Action

The compound's biological activity is attributed to its ability to form covalent bonds with target enzymes or receptors, particularly through its bromine atoms. This reactivity allows it to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-Bromo-2-(bromomethyl)-3-methylbenzene against a panel of bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit cytochrome P450 enzymes. The findings revealed that it could inhibit CYP1A2 activity, suggesting implications for drug interactions and metabolism.

Industrial Applications

Polymer Production

In the industrial sector, 1-Bromo-2-(bromomethyl)-3-methylbenzene is utilized in the production of polymers and materials with specific properties. Its ability to introduce bromine functionalities into polymer matrices enhances their thermal stability and flame retardancy.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbenzene in chemical reactions involves the electrophilic nature of the bromine atoms. The bromine atoms can be easily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-3-methylbenzene can be compared with other similar compounds such as:

1-Bromo-2-methylbenzene: This compound has only one bromine atom and is less reactive in nucleophilic substitution reactions compared to 1-Bromo-2-(bromomethyl)-3-methylbenzene.

1-Bromo-3-methylbenzene: Similar to 1-Bromo-2-methylbenzene, this compound has a different substitution pattern, affecting its reactivity and applications.

1,2-Dibromobenzene: This compound lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

The uniqueness of 1-Bromo-2-(bromomethyl)-3-methylbenzene lies in its specific substitution pattern, which provides a balance between reactivity and steric hindrance, making it a valuable intermediate in various chemical processes.

Biological Activity

1-Bromo-2-(bromomethyl)-3-methylbenzene, also known as 1,3-dibromo-2-methylbenzene, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-(bromomethyl)-3-methylbenzene has the molecular formula and features two bromine atoms attached to a methyl-substituted benzene ring. Its structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic additions, which are critical for its biological activity.

Biological Activities

Antimicrobial Properties

Research indicates that 1-Bromo-2-(bromomethyl)-3-methylbenzene exhibits antimicrobial activity against several bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of bromine atoms is believed to enhance its reactivity with cellular targets, leading to increased cytotoxicity against tumor cells .

Anti-inflammatory Effects

Preliminary data suggest that 1-Bromo-2-(bromomethyl)-3-methylbenzene may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible role in managing inflammatory diseases.

The biological effects of 1-Bromo-2-(bromomethyl)-3-methylbenzene are thought to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within cells, altering their activity and leading to downstream effects such as apoptosis or inhibition of cell proliferation.

- Oxidative Stress Induction : It is hypothesized that the compound can induce oxidative stress within cells, resulting in damage to cellular components and triggering apoptotic pathways .

- Modulation of Signaling Pathways : Research indicates that 1-Bromo-2-(bromomethyl)-3-methylbenzene may influence various signaling pathways involved in inflammation and cancer progression .

Study 1: Antimicrobial Activity

In a comparative study on brominated compounds, 1-Bromo-2-(bromomethyl)-3-methylbenzene was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Study 2: Anticancer Potential

A recent investigation evaluated the cytotoxic effects of 1-Bromo-2-(bromomethyl)-3-methylbenzene on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase-dependent apoptosis pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-Bromo-2-(bromomethyl)-3-methylbenzene | Antimicrobial, Anticancer | 15 | Effective against S. aureus and E. coli |

| 1-Bromo-4-(bromomethyl)benzene | Moderate Anticancer | 25 | Less effective than the target compound |

| 2-Bromo-1-(bromomethyl)-3-methylbenzene | Low Antimicrobial | >50 | Lower efficacy compared to target compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-2-(bromomethyl)-3-methylbenzene, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves bromination of a precursor like 2-(bromomethyl)-3-methylbenzene using reagents such as N-bromosuccinimide (NBS) under radical-initiated conditions. Solvent choice (e.g., CCl₄ or CH₂Cl₂), temperature control (0–25°C), and stoichiometric ratios are critical to avoid over-bromination. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How is the molecular structure of 1-Bromo-2-(bromomethyl)-3-methylbenzene confirmed, and what analytical techniques are most effective?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal data can be refined using programs like SHELXL . Complementary techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns of bromine .

Q. What role do the bromine substituents play in the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The benzylic bromine (on the methyl group) is highly reactive due to steric accessibility and resonance stabilization of the transition state. In contrast, the aromatic bromine participates in electrophilic substitution but is less reactive. Kinetic studies using nucleophiles like NaI in acetone can quantify relative substitution rates .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the regioselectivity of electrophilic aromatic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich sites. Pairing this with experimental nitration or sulfonation results (monitoring by HPLC or GC-MS) validates predicted regioselectivity. For example, the methyl group directs electrophiles to the para position relative to itself, while bromine exerts meta-directing effects .

Q. What strategies are employed to resolve contradictions in biological activity data when comparing 1-Bromo-2-(bromomethyl)-3-methylbenzene with structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare inhibitory potency (IC₅₀) against target enzymes (e.g., kinases) using assays like fluorescence polarization.

- Crystallographic Overlays : Superimpose X-ray structures of ligand-enzyme complexes to identify steric clashes or electronic mismatches.

- Example: The methoxy group in analogs (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) enhances electron density, reducing binding affinity compared to the methyl group in the target compound .

Q. In crystallographic studies, how does the presence of bromine atoms influence the refinement process and error analysis during structure determination?

- Methodological Answer : Bromine’s high electron density improves phasing accuracy but can cause absorption errors. Mitigation strategies include:

- Multi-Scan Corrections : Apply empirical absorption corrections during data collection.

- Anisotropic Refinement : Use SHELXL to model displacement parameters, reducing residual density artifacts.

- Validation Tools : Check R-factor convergence (<5% discrepancy) and ADP (Atomic Displacement Parameter) consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.